Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 . It is in liquid form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it is known that piperidine derivatives can be synthesized from ethyl 1-acetylpiperidine-4-carboxylate .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 . The structure can also be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 187.24 .Scientific Research Applications
Synthetic Routes and Chemical Properties
A study on the synthetic routes of Vandetanib, a therapeutic agent, highlighted the use of similar compounds in complex synthetic processes. For instance, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate were utilized in a sequence of reactions to achieve the title compound, showcasing the compound's potential role in the synthesis of commercially valuable chemicals with higher yields and commercial viability (W. Mi, 2015).
Biodegradation and Environmental Impact
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a related compound, were reviewed to understand its breakdown in soil and groundwater. While not directly about Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, this study provides insight into how similar compounds might interact with environmental microbiota and chemical processes. Aerobic degradation pathways involve complex biochemical transformations, indicating potential environmental and biotechnological applications for related compounds (S. Thornton et al., 2020).
Role in Polymer Chemistry
Chemical recycling of poly(ethylene terephthalate) (PET) involves breaking down PET into its monomers, including discussions on hydrolysis processes that yield compounds with carboxylate groups. Although not directly mentioning this compound, this research area could benefit from the understanding of similar compounds' reactivity and potential as intermediates in recycling synthetic polymers to create sustainable materials (G. Karayannidis & D. Achilias, 2007).
Antioxidant Activity Assessment
Research on determining antioxidant activity highlights various assays, including those based on electron or hydrogen atom transfer, which are crucial for assessing the antioxidant potential of compounds. While this compound's antioxidant capacity isn't directly assessed, understanding these methodologies can be pivotal in evaluating its potential antioxidant properties or reactivity in biological systems (I. Munteanu & C. Apetrei, 2021).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXEVJPPXFECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599769 | |
Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118156-56-2 | |
Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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